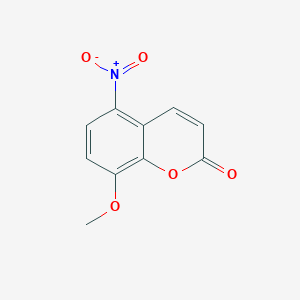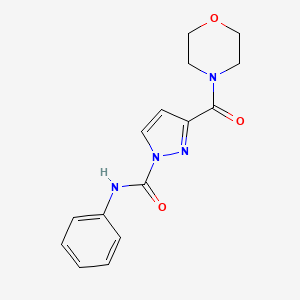
1-(2-chloro-4-nitrophenyl)-4-(2-iodobenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-chloro-4-nitrophenyl)-4-(2-iodobenzoyl)piperazine, also known as CNB-101, is a novel compound that has been synthesized for various scientific research applications. The compound has shown promising results in preclinical studies and has the potential to be used in the treatment of various neurological disorders.
Mecanismo De Acción
1-(2-chloro-4-nitrophenyl)-4-(2-iodobenzoyl)piperazine acts as a multi-target agent, interacting with various receptors and enzymes in the brain. The compound has been shown to modulate the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for learning and memory. This compound also interacts with the sigma-1 receptor, a protein that is involved in various cellular processes, including neurotransmitter release and calcium regulation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. The compound has been shown to reduce oxidative stress and inflammation in the brain, improve cognitive function, and enhance neuroprotection. This compound has also been shown to have analgesic effects in animal models of neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-chloro-4-nitrophenyl)-4-(2-iodobenzoyl)piperazine has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. This compound has also been shown to have a good safety profile in preclinical studies. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to administer in animal studies.
Direcciones Futuras
There are several future directions for the research and development of 1-(2-chloro-4-nitrophenyl)-4-(2-iodobenzoyl)piperazine. One potential application of the compound is in the treatment of Alzheimer's disease, where it has shown promising results in improving cognitive function and reducing amyloid-beta pathology. This compound may also have potential as a treatment for neuropathic pain, where it has shown analgesic effects in animal models. Further research is needed to better understand the mechanisms of action of this compound and its potential applications in various neurological disorders.
Métodos De Síntesis
1-(2-chloro-4-nitrophenyl)-4-(2-iodobenzoyl)piperazine can be synthesized through a multi-step process involving the reaction of 2-chloro-4-nitroaniline with 2-iodobenzoic acid to form the intermediate, 2-(2-iodobenzoyl)-4-nitroaniline. This intermediate is then coupled with piperazine to form this compound.
Aplicaciones Científicas De Investigación
1-(2-chloro-4-nitrophenyl)-4-(2-iodobenzoyl)piperazine has been extensively studied in preclinical models for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and neuropathic pain. The compound has shown promising results in improving cognitive function and reducing inflammation and oxidative stress in the brain.
Propiedades
IUPAC Name |
[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(2-iodophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClIN3O3/c18-14-11-12(22(24)25)5-6-16(14)20-7-9-21(10-8-20)17(23)13-3-1-2-4-15(13)19/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTMHOYZUNBGLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClIN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5215698.png)
![8-methyl-3-oxo-4,5,6,11-tetrahydro-3H-pyrido[3,2-a]carbazole-2-carbonitrile](/img/structure/B5215701.png)
![3-(benzylthio)-6,6-dimethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5215717.png)

![8-({3-[(4-benzyl-1-piperidinyl)carbonyl]-5-isoxazolyl}methoxy)quinoline](/img/structure/B5215726.png)



![1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B5215745.png)
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-5-[(methylthio)methyl]-2-furamide](/img/structure/B5215753.png)

![{2,6-dichloro-4-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5215774.png)
